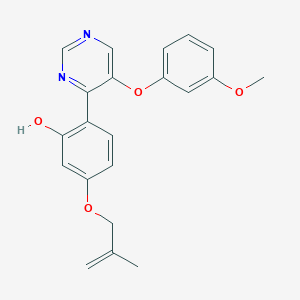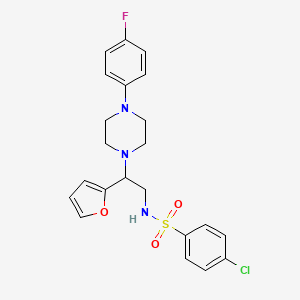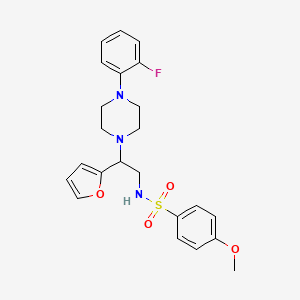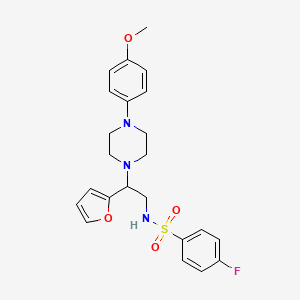
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
Übersicht
Beschreibung
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, also known as MPMP, is a chemical compound with potential therapeutic properties. It is a member of the class of synthetic compounds called phenylpropanoids, which are known for their anti-inflammatory, anti-cancer, and anti-oxidant properties. MPMP, in particular, has been shown to have potent anti-inflammatory and anti-cancer effects in preclinical studies.
Wirkmechanismus
The mechanism of action of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by modulating the activity of various signaling pathways. 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory and pro-cancer genes. 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol also inhibits the activity of COX-2, an enzyme that catalyzes the production of pro-inflammatory prostaglandins. In addition, 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit the infiltration of immune cells, and suppress the growth and metastasis of cancer cells. 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has also been shown to reduce oxidative stress by increasing the levels of anti-oxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has also been shown to have potent anti-inflammatory and anti-cancer effects in preclinical studies, making it a promising candidate for further research. However, there are also some limitations to using 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol in lab experiments. 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has not been extensively tested in clinical trials, and its safety and efficacy in humans are not well established. In addition, the mechanism of action of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol research. First, more preclinical studies are needed to better understand the mechanism of action of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol and its potential therapeutic applications. Second, clinical trials are needed to evaluate the safety and efficacy of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol in humans. Third, the development of novel derivatives of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol with improved pharmacological properties could lead to the discovery of more potent anti-inflammatory and anti-cancer agents. Finally, the use of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol in combination with other drugs or therapies could enhance its therapeutic effects and reduce its potential side effects.
Conclusion:
In conclusion, 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a synthetic compound with potential therapeutic properties. It has been shown to have potent anti-inflammatory and anti-cancer effects in preclinical studies. The synthesis of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol involves the condensation of 3-methoxyphenol with 5-bromo-2-chloropyrimidine followed by the addition of the allyl group to the phenol ring. The mechanism of action of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is not fully understood, but it is believed to exert its effects by modulating the activity of various signaling pathways. 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has several advantages for lab experiments, but its safety and efficacy in humans are not well established. There are several future directions for 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol research, including more preclinical studies, clinical trials, and the development of novel derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been extensively studied for its potential therapeutic properties. It has been shown to have potent anti-inflammatory and anti-cancer effects in preclinical studies. 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been tested in various in vitro and in vivo models of inflammation and cancer. In these studies, 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the infiltration of immune cells, and suppress the growth and metastasis of cancer cells.
Eigenschaften
IUPAC Name |
2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14(2)12-26-16-7-8-18(19(24)10-16)21-20(11-22-13-23-21)27-17-6-4-5-15(9-17)25-3/h4-11,13,24H,1,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDGQLFHQNRWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC(=C3)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B3408545.png)
![Ethyl 2-(2-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)thiazol-4-yl)acetate](/img/structure/B3408548.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3408566.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}thiophene-2-sulfonamide](/img/structure/B3408579.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3408590.png)


![2,5-difluoro-N-{2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B3408605.png)

![4-chloro-N-{2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B3408610.png)
![Benzyl 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3408616.png)
![9-methoxy-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B3408624.png)
![1-allyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3408640.png)